3-Amino-5-bromo-N,N-dipropylbenzamide
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Overview
Description
3-Amino-5-bromo-N,N-dipropylbenzamide is an organic compound with the molecular formula C13H19BrN2O This compound is characterized by the presence of an amino group, a bromine atom, and a dipropyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-N,N-dipropylbenzamide typically involves the bromination of a precursor compound followed by amination and acylation reactions. One common method involves the use of 3-Amino-N,N-dipropylbenzamide as a starting material, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-Amino-N,N-dipropylbenzamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: 3-Amino-N,N-dipropylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-bromo-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity. The dipropylbenzamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-N,N-dimethylbenzamide
- 3-Amino-5-bromo-N,N-diethylbenzamide
- 3-Amino-5-chloro-N,N-dipropylbenzamide
Uniqueness
3-Amino-5-bromo-N,N-dipropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and the dipropyl groups differentiates it from other similar compounds, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
3-amino-5-bromo-N,N-dipropylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-3-5-16(6-4-2)13(17)10-7-11(14)9-12(15)8-10/h7-9H,3-6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTRAWUKUNQXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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